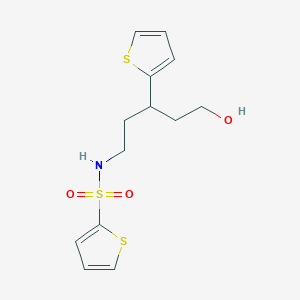

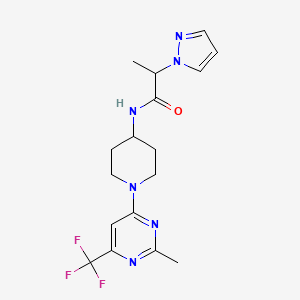

![molecular formula C21H14ClNO4S B2725540 N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 883957-96-8](/img/structure/B2725540.png)

N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide” is a chemical compound that falls under the category of heterocyclic compounds . It is related to Rivaroxaban, which is a medication used to treat and prevent blood clots .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of thiophene derivatives, a class of compounds to which our compound belongs, has been extensively studied . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiophene ring, a chromen-2-one moiety, and a carboxamide group . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. As a derivative of thiophene, it might undergo reactions typical for thiophene compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene compounds are generally soluble in organic solvents but insoluble in water .Applications De Recherche Scientifique

Antimicrobial Activities

Research has demonstrated that chromen derivatives exhibit significant antimicrobial properties. A study synthesized a series of compounds to screen for in vitro antibacterial and antifungal activities against various pathogens, highlighting the potential of chromen derivatives as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Another investigation focused on the synthesis of novel compounds with potential antibacterial and antifungal activities, providing insights into the structural requirements for microbial inhibition by chromen derivatives (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).

Chemical Synthesis Techniques

Various studies have explored the synthesis and characterization of chromen derivatives, contributing to the development of new methodologies in organic synthesis. One research effort described the photo-reorganization of certain chromenones, leading to the formation of angular pentacyclic compounds, showcasing a green and convenient synthesis approach (Dalal, Khanna, Kumar, & Kamboj, 2017). Another study presented the synthesis of aromatic polyamides with coumarin chromophores, indicating their potential in creating materials with specific optical properties (Nechifor, 2009).

Photochemical Studies

The investigation into photochemical behaviors and applications of chromen derivatives has also been a focus of scientific research. A study on the photo-reorganization of chromenones highlights a method for synthesizing benzothiophene fused xanthenone derivatives, suggesting applications in developing new photochemical materials (Dalal et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4S/c1-26-14-5-2-4-12(10-14)18-19(24)15-11-13(22)7-8-16(15)27-21(18)23-20(25)17-6-3-9-28-17/h2-11H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKJZEJILGKWMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

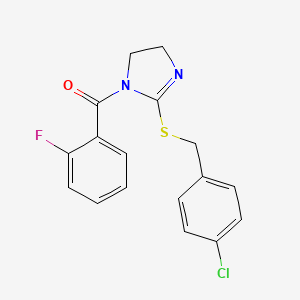

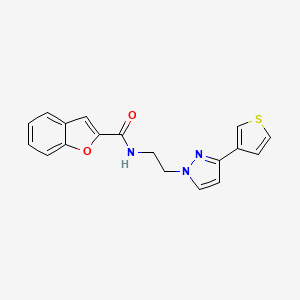

![Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2725458.png)

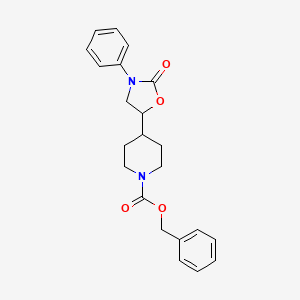

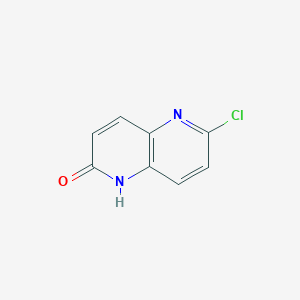

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2725459.png)

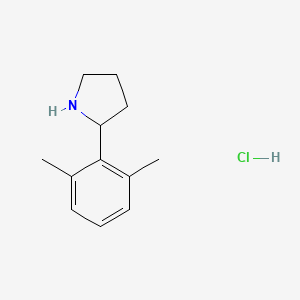

![3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid](/img/structure/B2725463.png)

![6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2725469.png)

![6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2725475.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2725478.png)